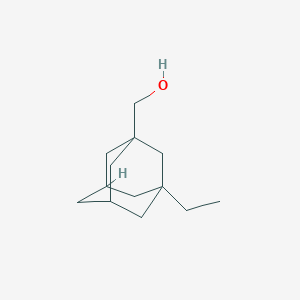

(3-Ethyl-1-adamantyl)methanol

Beschreibung

Significance of the Adamantane (B196018) Framework in Contemporary Chemical Science

Adamantane, with the chemical formula C₁₀H₁₆, is the simplest diamondoid, possessing a molecular structure that is a small, rigid cage composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This unique architecture is virtually stress-free and confers remarkable properties to molecules that incorporate it. The discovery of adamantane in petroleum in 1933 opened a new chapter in the chemistry of polyhedral organic compounds. wikipedia.org

The adamantane moiety is highly lipophilic and sterically bulky. These characteristics are exploited in medicinal chemistry to enhance the pharmacological properties of drugs by influencing their bioavailability and metabolic stability. mdpi.commdpi.com The rigid framework can protect adjacent functional groups from metabolic degradation. mdpi.com Consequently, numerous adamantane-based drugs have been developed, including antiviral and antidiabetic agents. mdpi.com

Beyond medicine, the adamantane scaffold is a valuable building block in materials science and nanotechnology. wikipedia.org Its thermal stability and defined geometry make it suitable for creating polymers with enhanced properties, thermally stable lubricants, and coatings for applications like touchscreens. wikipedia.org The cage-like structure also allows for the self-assembly of molecular crystals and the creation of host-guest systems. wikipedia.org

Table 1: Physical and Chemical Properties of Adamantane

| Property | Value |

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Melting Point | 270 °C (sublimes) |

| Solubility | Poorly soluble in water, soluble in nonpolar organic solvents |

| Structure | Rigid, stress-free, diamondoid |

Overview of Adamantyl Alcohols as Key Synthons in Organic Chemistry

In the strategic planning of organic synthesis, a "synthon" is a conceptual unit within a molecule that corresponds to a potential synthetic operation. Adamantyl alcohols are valuable synthetic intermediates, or "synthons," for introducing the bulky and lipophilic adamantyl group into a target molecule. nih.gov They serve as versatile precursors for a wide range of functionalized adamantane derivatives.

Adamantyl alcohols can undergo various chemical transformations. For instance, 1-adamantanol (B105290) can be used to synthesize 1-adamantyl alkyl ethers through intermolecular dehydration with other alcohols. researchgate.net This reaction highlights the utility of adamantanol as a building block for creating more complex adamantane-containing structures. Furthermore, diols such as 1,3-adamantanediol (B44800) are employed as spacers in the synthesis of surfactants and as precursors for photoresist materials and fluorophores. acs.org The synthesis of these diols often starts from other functionalized adamantanes, demonstrating the interconnectedness of adamantane chemistry. acs.org

The reactivity of the hydroxyl group allows for its conversion into other functionalities, making adamantyl alcohols key starting points for the synthesis of various derivatives. For example, the synthesis of (3-hydroxyadamantan-1-yl)methanols can be achieved from adamantan-1-ylmethanols through nitroxylation and subsequent reduction. researchgate.net

Contextualization of (3-Ethyl-1-adamantyl)methanol within Functionalized Adamantane Systems

While extensive research on this compound itself is not widely published, its structure places it firmly within the class of functionalized adamantanes that are of significant interest in academic and industrial research. The presence of both an ethyl group and a methanol (B129727) group on the adamantane core suggests its potential as a specialized building block.

The functionalization of the adamantane cage at its bridgehead positions (1, 3, 5, and 7) is a common strategy to create molecules with specific three-dimensional arrangements of functional groups. researchgate.net The presence of an ethyl group at a bridgehead position has been shown to increase the reactivity of the adamantane substrate towards oxidation. researchgate.net This suggests that the 3-ethyl-1-adamantyl scaffold could have distinct chemical properties compared to its non-ethylated counterpart.

A related compound, 3-ethyl-1-adamantanamine hydrochloride, is noted as an intermediate in the synthesis of antiviral drugs. This indicates that the 3-ethyl-1-adamantyl moiety is a relevant pharmacophore. By analogy, this compound could serve as a precursor for introducing this specific ethylated adamantyl group into various molecular frameworks. The synthesis of related structures, such as 3-amino-1-adamantanemethanol, often involves multi-step sequences starting from adamantane carboxylic acid, including Ritter reactions and reductions. researchgate.net It is plausible that a synthetic route to this compound would involve similar well-established adamantane functionalization chemistries.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-ethyl-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)9-14/h10-11,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWYCXNTFCFKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 1 Adamantyl Methanol and Analogous Adamantyl Alcohols

Direct Synthetic Approaches to Adamantylmethanols

Direct methods for synthesizing adamantylmethanols involve the introduction of a hydroxymethyl group onto a pre-existing adamantane (B196018) core. These approaches are often favored for their efficiency and atom economy.

Reduction-Based Protocols for Hydroxyl Functionality Introduction

The reduction of adamantane derivatives containing a carbonyl or carboxyl group is a common strategy to introduce a hydroxyl functionality. For instance, the reduction of adamantanecarboxylic acids or their corresponding esters to primary alcohols can be achieved using powerful reducing agents.

A convenient method for synthesizing mono- and dihydric cage alcohols involves the use of the MnO2–H2SO4 system on adamantanecarboxylic acids and their esters. researchgate.net This reaction, conducted at elevated temperatures, leads to both decarboxylation and decarbonylation of the starting material. researchgate.net More contemporary methods utilize manganese(I)-catalyzed hydrosilylation. For example, the commercially available and bench-stable complex [MnBr(CO)5] effectively catalyzes the reduction of carboxylic acids, including bulky ones like adamantane carboxylic acid, to their corresponding alcohols in high yields. acs.orgnih.gov This method is notable for its tolerance of various functional groups and the use of an earth-abundant metal catalyst. acs.orgnih.gov The reduction of adamantanecarboxylic acid to 3-amino-1-adamantanemethanol has also been reported, showcasing a multi-step process that includes a Ritter reaction, hydrolysis, neutralization, and finally, a reduction step. researchgate.net

The reduction of esters, such as those derived from 1-adamantanecarboxylic acid, can be accomplished with reagents like diisobutylaluminium hydride (DIBAL-H). arkat-usa.org This method has been successfully applied in the synthesis of various adamantane derivatives. arkat-usa.org

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| Adamantanecarboxylic acid | [MnBr(CO)5], PhSiH3 | Adamantylmethanol | Very good | acs.orgnih.gov |

| Adamantanecarboxylic acid | 1. Ritter reaction 2. Hydrolysis 3. Neutralization 4. Reduction | 3-Amino-1-adamantanemethanol | 43% (overall) | researchgate.net |

| Adamantane-1-carboxylic acid ester | DIBAL-H | 1-Adamantanemethanol (B50818) | 90% | arkat-usa.org |

Hydroxymethylation Strategies in Adamantane Functionalization

Hydroxymethylation involves the direct introduction of a –CH2OH group onto the adamantane nucleus. This can be achieved through various chemical reactions. One reported method involves the hydroxymethylation of 1-hydroxy-3-iodoadamantane. researchgate.net Another approach is the radical-mediated hydroxymethylation of haloalkanes, where an alkyl radical reacts with formaldehyde. chimia.ch For instance, 1-iodoadamantane (B1585816) can be hydroxymethylated using paraformaldehyde in the presence of a radical initiator. chimia.ch

The synthesis of adamantane-1,3,5,7-tetrayltetramethanol (B3038118) often starts with a suitable adamantane precursor, followed by the introduction of hydroxymethyl groups using reagents like formaldehyde. smolecule.com The resulting product is then purified through recrystallization or chromatography. smolecule.com

Functional Group Interconversion and Derivatization Routes

The synthesis of (3-ethyl-1-adamantyl)methanol can also be achieved through the modification of functional groups on an already substituted adamantane ring. This multi-step approach allows for greater control over the final structure.

Conversion from Adamantanecarboxylic Acid Precursors

Adamantanecarboxylic acids are versatile precursors for the synthesis of various adamantane derivatives, including alcohols. The carboxyl group can be converted to a hydroxymethyl group through reduction, as previously discussed. acs.orgnih.govresearchgate.net For example, 1-adamantanecarboxylic acid can be prepared by the carboxylation of adamantane using formic acid and sulfuric acid. orgsyn.org This acid can then be reduced to 1-adamantanemethanol. arkat-usa.org

A procedure for synthesizing (3-hydroxyadamantan-1-yl)methanols starts with the nitroxylation of adamantan-1-ylmethanols using fuming nitric acid, followed by the reduction of the intermediate nitric acid esters with hydrazine (B178648) hydrate (B1144303). researchgate.net This process can be accompanied by oxidation, leading to the formation of substituted adamantane-1-carboxylic acids. researchgate.netresearchgate.net

The conversion of 3-hydroxyadamantane-1-carboxylic acid to (3-hydroxyadamantan-1-yl)methanol has been achieved through reduction. researchgate.net

| Starting Material | Reaction Sequence | Final Product | Reference |

| Adamantane | Carboxylation (HCOOH, H2SO4) | 1-Adamantanecarboxylic acid | orgsyn.org |

| 1-Adamantanecarboxylic acid | Reduction | 1-Adamantanemethanol | researchgate.netarkat-usa.org |

| Adamantan-1-ylmethanols | 1. Nitroxylation (fuming HNO3) 2. Reduction (hydrazine hydrate) | (3-Hydroxyadamantan-1-yl)methanols | researchgate.net |

| 3-Hydroxyadamantane-1-carboxylic acid | Reduction | (3-Hydroxyadamantan-1-yl)methanol | researchgate.net |

Alkylation Reactions for Ethyl Group Introduction on Adamantane

The introduction of an ethyl group onto the adamantane scaffold is a key step in the synthesis of this compound. Alkylation of adamantane can be achieved through various methods, including free-radical and ionic pathways.

Free-radical alkylation of adamantane with ethylene (B1197577), initiated by di-tert-butyl peroxide, can yield bridgehead ethyladamantane. acs.org The yield of ethylation is often excellent at low ethylene pressures. acs.org Radiation-chemical alkylation of adamantane with ethylene has also been studied, proceeding via a free-radical chain mechanism at elevated temperatures. This method primarily produces 1-alkyladamantanes.

Ionic alkylation of adamantane with ethylene can be catalyzed by acids like aluminum chloride. eco-vector.com Quantum-chemical studies have investigated the thermodynamics of such reactions. eco-vector.com

Multi-directional and Stereoselective Functionalization of Adamantane Skeletons

The tetrahedral symmetry of the adamantane core, with its four equivalent bridgehead positions, makes it an ideal scaffold for multi-directional synthesis. This allows for the creation of polyfunctional derivatives with precise three-dimensional orientations. Four-directional transformations starting from adamantanes with identical substituents at the C1, C3, C5, and C7 positions are well-established. arkat-usa.org For example, 1-adamantanemethanol, 1,3-adamantanedimethanol (B95918), and 1,3,5,7-adamantanetetramethanol have been used as starting points for multi-directional syntheses, converting the alcohol functionalities into more complex residues. arkat-usa.org One significant challenge in these syntheses is the poor solubility of highly symmetrical, polyhydroxylated intermediates like 1,3,5,7-adamantanetetraol, which can sometimes be overcome by using protecting groups to create more soluble derivatives. arkat-usa.org

Stereoselective synthesis is also crucial for preparing specific adamantane derivatives, particularly those with biological applications. Efficient stereoselective routes have been developed for various adamantane-containing heterocyclic molecules. rsc.orgresearchgate.net For example, new adamantane-substituted heterocycles, including piperidines, have been synthesized stereoselectively starting from adamantyl-substituted N-Boc-homoallylamines. rsc.orgresearchgate.net Another approach involves the stereoselective synthesis of vicinal amino alcohols from chiral N-tert-butanesulfinyl imines and 1-substituted cyclopropanols. acs.org This method relies on the reaction of zinc homoenolates, generated from cyclopropanols, with the chiral imines in a highly regio- and stereoselective manner. acs.org

| Functionalization Strategy | Starting Material | Product | Key Feature | Reference |

| Four-Directional Synthesis | 1,3,5,7-Adamantanetetramethanol | Tetra-functionalized adamantane | Maintains tetrahedral symmetry | arkat-usa.org |

| Two-Directional Homologation | Adamantane derivative | U-106305 (natural product) | Charette enantioselective cyclopropanation | arkat-usa.org |

| Stereoselective Cyclization | Adamantyl-substituted N-Boc-homoallylamine | Adamantane-substituted piperidine-2,4-dione | Anionic enolate-type rearrangements | rsc.orgresearchgate.net |

| Stereoselective Allylation | Chiral N-tert-butanesulfinyl imine & cyclopropanol | Vicinal amino alcohol derivative | Reagent diastereocontrol | acs.org |

Novel Synthetic Routes for Adamantane Derivatives with Alcohol Functionalities

Recent research has focused on developing more efficient and direct methods for synthesizing adamantane alcohols. A convenient procedure for preparing (3-hydroxyadamantan-1-yl)methanols has been developed, starting from readily available adamantan-1-ylmethanols. researchgate.net This two-step process involves nitroxylation of the adamantane core at a bridgehead position using fuming nitric acid, followed by the reduction of the resulting nitric acid ester with hydrazine hydrate to yield the diol. researchgate.net This method avoids the use of disubstituted adamantanes as starting materials, which are often more difficult to access. researchgate.net

Another novel approach is the direct, selective hydroxylation of the adamantane cage. A general method has been developed for hydroxylating adamantane and its derivatives at the nodal positions using systems like H₂O-CBr₄ in the presence of various transition metal complexes (e.g., Pd, Ni, Ru). researchgate.net The active oxidants in this system are hypohalous acids (HOCl or HOBr), which are generated in situ from water and the halomethane. researchgate.net

One-pot syntheses offer significant advantages in terms of efficiency and sustainability. An efficient one-pot procedure has been developed to produce bridgehead amino alcohols directly from cage hydrocarbons. researchgate.net The method involves a sequence of reactions including nitroxylation with nitric acid, amination of the intermediate nitroxy derivative with urea, and subsequent oxidation upon addition of concentrated sulfuric acid to form the amino alcohol. researchgate.net Radical functionalization also presents a modern route to substituted adamantanes. nih.gov Direct C-H bond activation can generate adamantyl radicals, which can then be intercepted by various reagents. For example, reaction with carbon monoxide and subsequent steps can lead to the formation of adamantane carboxylic acids, which can be reduced to the corresponding alcohols. nih.gov

| Synthetic Method | Starting Material | Key Reagents | Product Type | Reference |

| Nitroxylation/Reduction | Adamantan-1-ylmethanols | Fuming HNO₃, Hydrazine hydrate | (3-Hydroxyadamantan-1-yl)methanols | researchgate.net |

| Direct Hydroxylation | Adamantane | H₂O-CBr₄, Metal catalyst | 1-Adamantanol (B105290) | researchgate.net |

| One-Pot Synthesis | Cage Hydrocarbon | HNO₃, Urea, H₂SO₄ | Bridgehead Amino Alcohol | researchgate.net |

| Radical Carbonylation | Adamantane | Photocatalyst, CO | Adamantane Carboxylic Acid | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1 Adamantyl Methanol

Reactions of the Hydroxyl Group in (3-Ethyl-1-adamantyl)methanol

The primary hydroxyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the bulky adamantane (B196018) scaffold, which can sterically hinder reaction pathways while also providing electronic stabilization to intermediates.

Esterification Reactions and Derivatives

The hydroxyl group of this compound readily undergoes esterification to form a variety of ester derivatives. This classic transformation is a cornerstone for creating new materials and modifying molecular properties. Ester derivatives of adamantane alcohols are of significant interest, particularly for their potential application as components of thermally stable lubricating oils. researchgate.net The rigid and bulky adamantane core can impart desirable properties such as high viscosity and thermo-oxidative stability to the resulting esters. researchgate.net

The synthesis of these esters can be achieved through several standard methods. For instance, reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions yields the corresponding ester. A common method involves the reaction with an acyl chloride, such as adamantane-1-carbonyl chloride, often prepared by treating the corresponding carboxylic acid with thionyl chloride. cas.cz Alternatively, direct esterification with a carboxylic acid can be facilitated by a catalyst. For example, ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate can be synthesized by refluxing the corresponding carboxylic acid in ethanol (B145695) with thionyl chloride. science.org.ge The reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with ethyl bromoacetate (B1195939) in the presence of potassium carbonate also yields an S-substituted ester, demonstrating the versatility of ester formation with adamantane-containing molecules. nih.gov

These reactions highlight the accessibility of the hydroxyl group in adamantyl methanols for ester formation, a pathway that is crucial for developing adamantane-based compounds with tailored properties for materials science and medicinal chemistry. science.org.genih.gov

Table 1: Examples of Esterification Reactions with Adamantane Alcohols This table is representative of general adamantane alcohol reactivity and is analogous to the expected reactions of this compound.

| Alcohol Reactant | Reagent | Product Type | Reference |

| Adamantane-1-methanol | Acyl Chloride | Adamantylmethyl Ester | cas.cz |

| 5(6)-carboxy-2-(1–adamantyl) benzimidazole | Ethanol, SOCl₂ | Ethyl Ester | science.org.ge |

| 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione | Ethyl bromoacetate | S-substituted Ester | nih.gov |

| Adamantane Alcohols | Aliphatic Acids | Adamantyl Esters | researchgate.net |

Oxidation Reactions and Carbonyl Adducts

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (3-Ethyl-1-adamantyl)acetaldehyde, or further to the carboxylic acid, (3-Ethyl-1-adamantyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net For adamantane derivatives, various methods exist. For example, 1-adamantylmethanol can be oxidized to 1-adamantanecarboxylic acid. researchgate.netresearchgate.net A common and efficient method for the oxidation of primary alcohols to aldehydes is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This method was successfully employed to convert 1-adamantanemethanol (B50818) into 1-adamantanecarbaldehyde in high yield. arkat-usa.org Due to the mild conditions, the Swern oxidation is often preferred to prevent over-oxidation to the carboxylic acid.

Further oxidation of the intermediate aldehyde to the carboxylic acid can also be achieved. researchgate.net In some cases, direct oxidation from the alcohol to the acid is possible. For instance, a patent describes a process where a 1-acyl derivative of adamantane, where the acyl group can be CH₂OH, is contacted with an oxidant to yield the corresponding carboxylic acid while also hydroxylating the C-3 position. google.com This indicates that the hydroxymethyl group is susceptible to oxidation under these conditions. The resulting carbonyl compounds, particularly the aldehyde, are valuable intermediates for forming various adducts through reactions such as aldol (B89426) condensations or reactions with Grignard reagents. cas.cz

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group and must be activated before it can be displaced in a nucleophilic substitution reaction. This is typically achieved by protonation in acidic media or by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

The substitution reaction at the primary carbon atom adjacent to the adamantane cage is subject to significant steric hindrance from the bulky cage. Consequently, a direct bimolecular nucleophilic substitution (SN2) mechanism is expected to be slow. masterorganicchemistry.com Reactions are more likely to proceed through a mechanism with some SN1 character, especially if a stable carbocation can be formed. masterorganicchemistry.com However, a primary carbocation ((3-Ethyl-1-adamantyl)methyl cation) is inherently unstable.

Solvolysis studies of related adamantane derivatives provide insight into potential pathways. For instance, the solvolysis of 1-adamantyl chlorothioformate proceeds via competing pathways, one of which involves the formation of a 1-Ad⁺Cl⁻ ion pair. mdpi.com While this involves a tertiary bridgehead carbocation, it highlights the tendency of adamantane systems to undergo ionization. For a primary system like this compound, conversion to a better leaving group, such as a halide (e.g., (3-Ethyl-1-adamantyl)methyl bromide), would be the initial step. Subsequent reaction with a nucleophile could then occur, though potentially requiring harsh conditions due to the sterically hindered nature of the substrate.

Adamantane Cage Functionalization and Transformations

Beyond the reactivity of the hydroxymethyl group, the adamantane cage of this compound is itself a site for chemical modification. The rigid, three-dimensional structure of the cage dictates the reactivity of its C-H bonds.

Reactivity at Bridgehead and Bridge Carbons

The adamantane skeleton possesses two types of C-H bonds: tertiary C-H bonds at the four bridgehead positions and secondary C-H bonds at the six bridge positions. The bridgehead positions are significantly more reactive towards electrophilic and radical attack. nih.gov This enhanced reactivity is due to the effective stabilization of the resulting tertiary adamantyl carbocation or radical intermediates.

In this compound, one bridgehead position is occupied by the ethyl group and another by the methanol (B129727) group. The remaining two bridgehead positions (C-5 and C-7) are prime targets for functionalization. The presence of an ethyl group at a bridgehead position has been shown to increase the reactivity of the adamantane substrate towards oxidation at other bridgehead positions. researchgate.net This directing effect can be exploited for selective functionalization. For example, adamantane derivatives can undergo exhaustive methylation at all available bridgehead positions using AlCl₃ and tetramethylsilane. researchgate.net

Reactions involving highly strained intermediates, such as 1,3-dehydroadamantanes, also demonstrate the unique reactivity of the bridgehead carbons. These species, generated from 1,3-dihaloadamantanes, are highly susceptible to attack by electrophiles and radicals. cdnsciencepub.com While the bridge carbons (secondary positions) are less reactive, they can be functionalized under more forcing conditions or through specific radical-based methods. nih.gov

Table 2: Regioselectivity in Adamantane Functionalization

| Reaction Type | Reagent/Conditions | Preferred Position of Attack | Reference |

| Radical Alkylation | Ethylene (B1197577), DTBP | Bridgehead (Tertiary) | nih.gov |

| Oxidation | H₂SO₄–HNO₃ | Bridgehead (Tertiary) | researchgate.net |

| Methylation | AlCl₃, Tetramethylsilane | All available Bridgeheads | researchgate.net |

| Bromination/Amidation | Bromine, Acetonitrile (B52724) | Bridgehead (Tertiary) | nih.gov |

Pathways Involving Adamantyl Cation Intermediates

Many transformations of the adamantane cage proceed through adamantyl cation intermediates. These cations are remarkably stable for tertiary carbocations and serve as pivotal intermediates in a wide range of reactions. The formation of a bridgehead adamantyl cation is a key step in Ritter reactions, Friedel-Crafts alkylations, and solvolysis reactions. nih.govacs.orgmdpi.com

For this compound, treatment with strong acids can lead to the formation of a tertiary carbocation at one of the unsubstituted bridgehead positions. This can be initiated by an oxidative process, such as the reaction with a nitronium ion (NO₂⁺), which can abstract a hydride from a bridgehead position to form the cation. researchgate.net Once formed, this electrophilic cation can be trapped by a variety of nucleophiles. For example, in the Ritter reaction, acetonitrile acts as the nucleophile, leading to the formation of an N-acetylamino group at the bridgehead position after hydrolysis. nih.gov

These carbocation intermediates are also prone to rearrangements, such as Wagner-Meerwein shifts, although the rigid adamantane cage structure limits the possibilities compared to more flexible acyclic or monocyclic systems. However, in the synthesis of the adamantane core from bicyclic precursors, a series of rearrangements driven by the release of strain is often a key part of the mechanism leading to the stable adamantane scaffold. mdpi.com The stability and accessibility of adamantyl cations make them powerful intermediates for the synthesis of complex, polyfunctionalized adamantane derivatives.

Reaction Kinetics and Mechanistic Studies of Adamantyl Alcohol Conversions

The chemical transformation of adamantyl alcohols, such as this compound, is fundamentally governed by the exceptional stability of the adamantyl carbocation. Mechanistic studies reveal that reactions involving the hydroxyl group at a bridgehead position, or on a substituent attached to a bridgehead, often proceed through an ionization pathway. This pathway involves the formation of a tertiary 1-adamantyl or a related carbocation intermediate.

For instance, the solvolysis of 1-adamantylmethyl haloformates serves as an illustrative model for the conversion of adamantyl alcohol derivatives. Studies on 1-adamantylmethyl chloroformate (1-AdCH₂OCOCl) in various hydroxylic solvents show a competition between two primary mechanisms: a direct nucleophilic attack at the acyl carbon (addition-elimination pathway) and an ionization pathway. koreascience.krresearchgate.net The ionization pathway, which leads to the formation of an adamantyl carbocation, becomes dominant in solvents with low nucleophilicity and high ionizing power. koreascience.krresearchgate.net

In contrast, the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl) predominantly follows an ionization mechanism across a wide range of solvents. mdpi.com The reaction proceeds through the formation of a 1-adamantyl cation (1-Ad⁺), which is then trapped by the solvent. This highlights the thermodynamic driving force provided by the formation of the stable tertiary carbocation. mdpi.com

Ionic hydrogenation of related aryldi(1-adamantyl)methanols with trifluoroacetic acid (TFA) and a hydrosilane further confirms the carbocation mechanism. The reaction initiates with the protonation of the alcohol and subsequent loss of water to form a stable di(1-adamantyl)benzyl cation. This intermediate is then reduced by the hydrosilane. The stereoselectivity of this reduction is influenced by the steric bulk of both the adamantyl groups and the specific hydrosilane used, indicating that the approach of the hydride donor to the carbocation is a critical factor in the reaction outcome.

Kinetic solvent isotope effects (KSIE) provide further insight into these mechanisms. The table below summarizes KSIE values for the methanolysis of relevant adamantyl derivatives. A KSIE value close to 1 is characteristic of a unimolecular (ionization) pathway, as the solvent has a less significant role in the rate-determining step. Conversely, larger values (typically >2) suggest a bimolecular mechanism where the solvent acts as a nucleophile in the transition state. koreascience.krmdpi.com

| Compound | Solvent System | k(MeOH) / k(MeOD) | Inferred Mechanism | Reference |

|---|---|---|---|---|

| 1-Adamantyl Chlorothioformate | Methanol | 1.35 | Ionization | mdpi.com |

| 1-Adamantylmethyl Chloroformate | Methanol | 2.19 ± 0.02 | Addition-Elimination | koreascience.kr |

| 1-Adamantylmethyl Fluoroformate | Methanol | 3.50 ± 0.04 | Addition-Elimination | koreascience.kr |

Primary Kinetic Isotope Effect Analysis

Primary kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of chemical reactions. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step of the reaction. mdpi.com

While a specific KIE study on the conversion of this compound was not found, research on the oxidation of related adamantane substrates provides critical mechanistic insights. A study on the oxidation kinetics of carboxylic acid esters in the adamantane series, including derivatives with a 3-ethyl substituent, revealed a primary kinetic isotope effect of 2.9 ± 0.3 . researchgate.net This value strongly suggests that the cleavage of a tertiary C-H bond at a bridgehead position of the adamantane cage is the rate-determining step of the oxidation process. researchgate.net The research also noted that the presence of an ethyl group at a bridgehead position enhances the reactivity of adamantane substrates towards oxidation. researchgate.net

This finding is significant as it directly implicates the adamantane core's C-H bond in the kinetic control of the reaction. In the context of converting this compound, this implies that any reaction pathway proceeding via hydride abstraction from the adamantane nucleus would exhibit a similar, significant primary KIE.

In contrast, the solvent deuterium (B1214612) isotope effects observed in the solvolysis of adamantyl derivatives, such as 1-adamantyl chlorothioformate (kMeOH/kMeOD = 1.35), are much smaller. mdpi.com This is because these are secondary effects where the isotopic substitution is on the solvent molecule, not at the site of bond cleavage in the substrate. Such low values support a mechanism where the solvent is not covalently involved in the primary bond-breaking/forming event of the rate-determining step, which is consistent with a unimolecular ionization pathway. mdpi.com

Derivatization Strategies for Complex Adamantane Architectures

The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in materials science and medicinal chemistry. This compound and similar adamantyl alcohols are key starting materials for the synthesis of more complex and functionally diverse adamantane architectures. Derivatization strategies range from simple functional group transformations to the construction of elaborate, multi-directional molecular systems.

A fundamental strategy involves the oxidation and reduction of functional groups attached to the adamantane core. For example, a preparative procedure for the synthesis of (3-hydroxyadamantan-1-yl)methanols has been developed starting from adamantan-1-ylmethanols. researchgate.net This method proceeds via nitroxylation of the tertiary C-H bond at the 3-position using fuming nitric acid, followed by the reduction of the intermediate nitric acid esters with hydrazine (B178648) hydrate (B1144303) to yield the diol. researchgate.net

More advanced strategies focus on using the adamantane core as a foundation for building larger, more intricate structures. This often involves C-C bond-forming reactions. Radical functionalization, for instance, allows for the direct conversion of adamantane's strong C-H bonds into C-C bonds, enabling the attachment of various functional groups like alkenes, alkynes, and carbonyls. nih.gov Palladium-catalyzed oxidative carbonylation has been used to convert adamantane into adamantyl esters by reacting it with an alcohol and carbon monoxide, demonstrating a method to homologate the carbon chain. nih.gov

The adamantane scaffold is also frequently incorporated into heterocyclic systems. For example, 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and subsequently derivatized through N-Mannich base formation or S-alkylation to create a library of complex molecules with potential biological activity. nih.gov Similarly, 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate can be synthesized and further modified at its carboxylic acid group to produce various amides, demonstrating the utility of adamantane in creating rigid backbones for pharmacologically relevant structures. science.org.ge

A particularly powerful approach for creating highly complex and symmetrical molecules is "directional synthesis." Starting with poly-functionalized adamantanes like 1,3-adamantanedimethanol (B95918) or 1,3,5,7-adamantanetetramethanol, multi-step synthetic sequences can be applied in a two- or four-directional manner. arkat-usa.orgresearchgate.net This strategy has been used to convert 1,3,5,7-adamantanetetramethanol into a tetra-aldehyde, which then serves as a precursor for creating adamantanes functionalized with four identical, complex residues, such as α-diazo-β-keto-esters. arkat-usa.orgresearchgate.net This method allows for the rapid construction of large, intricate, and symmetrical molecular architectures built upon the adamantane core.

The following table summarizes various strategies for the derivatization of adamantane alcohols and related compounds.

| Strategy | Starting Material Type | Reaction Type | Resulting Architecture | Reference |

|---|---|---|---|---|

| Functional Group Interconversion | Adamantan-1-ylmethanols | Nitroxylation & Reduction | (3-Hydroxyadamantan-1-yl)methanols | researchgate.net |

| Heterocycle Synthesis | Adamantane Carboxylic Acid / Thioamide | Cyclization / N- & S-Alkylation | Adamantyl-substituted Triazoles & Benzimidazoles | nih.govscience.org.ge |

| Radical Carbonylation | Adamantane | Pd-catalyzed C-H Activation | Adamantyl Esters | nih.gov |

| Four-Directional Synthesis | 1,3,5,7-Adamantanetetramethanol | Oxidation, Condensation | Tetra-functionalized adamantanes (e.g., with α-diazo-β-keto-ester residues) | arkat-usa.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Adamantyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3-Ethyl-1-adamantyl)methanol. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group, the hydroxymethyl group, and the adamantane (B196018) cage. The adamantane protons typically appear as a series of broad multiplets in the upfield region, generally between 1.40 and 2.10 ppm, due to complex spin-spin coupling within the rigid cage structure. mdpi.com

The ethyl group should present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet would likely appear further downfield than the triplet due to the deshielding effect of the adamantane cage. The hydroxymethyl group is expected to produce a singlet for its two protons (-CH₂OH), with its chemical shift influenced by the electronegative oxygen atom. The hydroxyl proton (-OH) typically appears as a broad singlet, and its position can vary depending on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantane-H | ~ 1.40 - 2.10 | Multiplet | 14H |

| -CH₂- (Ethyl) | ~ 1.30 - 1.50 | Quartet | 2H |

| -CH₃ (Ethyl) | ~ 0.80 - 0.95 | Triplet | 3H |

| -CH₂OH (Methanol) | ~ 3.20 - 3.40 | Singlet | 2H |

| -OH (Methanol) | Variable | Broad Singlet | 1H |

Note: The chemical shifts are estimated based on typical values for adamantane derivatives and are relative to a TMS standard. mdpi.com

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the two bridgehead carbons bearing substituents, the remaining bridgehead carbons, the methylene carbons of the adamantane cage, and the carbons of the ethyl and methanol (B129727) groups.

The substituted bridgehead carbons (C-1 and C-3) would appear at the most downfield positions within the adamantane region due to the substituent effects. The carbon of the hydroxymethyl group (-CH₂OH) would be significantly deshielded by the oxygen atom. The signals for the adamantane cage itself typically fall within a predictable range, with bridgehead carbons (CH) appearing around 28-40 ppm and methylene carbons (CH₂) between 35-45 ppm in substituted adamantanes. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-1 (Adamantane, C-CH₂OH) | ~ 65.0 - 75.0 |

| C-3 (Adamantane, C-CH₂CH₃) | ~ 35.0 - 45.0 |

| Bridgehead CH (Adamantane) | ~ 28.0 - 38.0 |

| Methylene CH₂ (Adamantane) | ~ 38.0 - 48.0 |

| -CH₂OH (Methanol) | ~ 60.0 - 70.0 |

| -CH₂- (Ethyl) | ~ 30.0 - 40.0 |

| -CH₃ (Ethyl) | ~ 5.0 - 15.0 |

Note: The chemical shifts are estimated based on typical values for adamantane derivatives and are relative to a TMS standard. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a molecule's bonds. These methods are highly sensitive to the functional groups present in the structure.

The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with broadening due to hydrogen bonding. researchgate.net The aliphatic C-H stretching vibrations of the ethyl group and the adamantane cage would appear as strong, sharp peaks between 2800 and 3000 cm⁻¹. researchgate.net

The C-O stretching vibration of the primary alcohol is anticipated to give a strong band in the 1000-1100 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex series of bands corresponding to various bending and skeletal vibrations of the adamantane cage, providing a unique pattern for this specific derivative.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong, Sharp |

| C-H Bend | 1350 - 1480 | Medium |

| C-O Stretch | 1000 - 1100 | Strong |

| Adamantane Cage Vibrations | 700 - 1300 | Medium-Weak, Complex |

Raman spectroscopy provides complementary vibrational data. While the O-H and C-O stretches are often weak in Raman spectra, the C-H stretching and bending modes of the adamantane and ethyl groups are expected to be clearly visible. A key feature in the Raman spectrum of adamantane derivatives is often a very strong, sharp signal corresponding to the symmetric "breathing" mode of the carbon cage, which serves as a definitive marker for the adamantane skeleton. researchgate.net This technique is particularly useful for analyzing the skeletal structure and confirming the integrity of the adamantane core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule upon ionization. For this compound (Molecular Formula: C₁₃H₂₂O, Molecular Weight: 194.31 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194.

The fragmentation pattern would likely be dominated by pathways involving the adamantane core and its substituents. Key expected fragmentation steps include:

Loss of the ethyl group: A significant peak at m/z 165 ([M-29]⁺) resulting from the cleavage of the ethyl radical.

Loss of the hydroxymethyl group: A peak at m/z 163 ([M-31]⁺) from the loss of the ·CH₂OH radical.

Loss of water: A peak at m/z 176 ([M-18]⁺), a common fragmentation for alcohols.

Adamantyl cation formation: The most stable and often the base peak in the spectrum of adamantane derivatives is the adamantyl cation at m/z 135, formed after the loss of all substituents from the cage. mdpi.com The presence of this ion is a strong indicator of the adamantane structure.

Further fragmentation of the adamantane cage itself would lead to a characteristic series of smaller ions. Analysis of these fragments provides definitive confirmation of the compound's identity and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. shu.ac.uk For saturated compounds like this compound, which lack extensive π-systems, the observable electronic transitions are primarily of two types: σ → σ* and n → σ*.

The adamantane cage and the ethyl group consist solely of carbon-carbon and carbon-hydrogen single bonds, which contain only σ electrons. The promotion of an electron from a bonding σ orbital to an anti-bonding σ* orbital (a σ → σ* transition) requires a large amount of energy. ck12.org Consequently, these transitions occur at very short wavelengths, typically below 200 nm, which is in the far-UV region and outside the range of standard UV-Vis spectrophotometers. libretexts.org Therefore, the saturated hydrocarbon framework of this compound is expected to be transparent in the conventional UV-Vis spectrum (200-800 nm). youtube.com

The most significant feature in the UV-Vis spectrum of this compound arises from the presence of the hydroxyl (-OH) group. The oxygen atom possesses non-bonding electrons (lone pairs), which are designated as 'n' electrons. These n electrons can be excited to an anti-bonding σ* orbital, resulting in an n → σ* transition. shu.ac.uk These transitions are characteristic of saturated aliphatic alcohols. youtube.com

Compared to σ → σ* transitions, n → σ* transitions require less energy and thus occur at longer wavelengths, typically in the 150-250 nm range. shu.ac.uk While still in the UV region, these absorptions are more accessible to measurement. The molar absorptivity (ε) for n → σ* transitions is generally low. For instance, theoretical and experimental studies on various adamantane derivatives containing chromophores show absorption bands in the UV region. acs.orgbohrium.comksu.edu.satandfonline.combsu.by While specific experimental data for this compound is not prevalent, based on data for similar saturated alcohols, a weak absorption band corresponding to the n → σ* transition of the hydroxyl group is anticipated. The solvent used can also influence the position of the absorption maximum (λmax) due to solvation effects. bohrium.comksu.edu.satandfonline.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| σ → σ* | σ (C-C, C-H) → σ* | < 200 nm | High |

| n → σ* | n (Oxygen lone pair) → σ* | 150 - 250 nm | Low (Weak) |

This interactive table summarizes the primary electronic transitions anticipated for the compound.

Operando Spectroscopic Techniques in Reaction Monitoring

Operando spectroscopy is a powerful methodology that involves analyzing a catalytic reaction or chemical process in real-time, under actual operating conditions. This approach provides dynamic information about catalyst structure, surface intermediates, and reaction kinetics, which is crucial for mechanistic understanding and process optimization. mpg.dersc.org The synthesis or subsequent reactions of this compound could be effectively monitored using various operando techniques.

Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for monitoring reactions involving alcohols. For instance, in the synthesis of this compound via the reduction of a corresponding aldehyde or ketone, operando IR (such as DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy) or Raman spectroscopy could track the disappearance of the carbonyl (C=O) stretching band and the simultaneous appearance of the O-H and C-O stretching bands of the alcohol product. rsc.org Studies on CO2 hydrogenation to ethanol (B145695) have successfully used operando DRIFTS to identify key intermediates like ethoxy species (CH3CH2O*), demonstrating the technique's utility in tracking alcohol formation pathways. rsc.org

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: For liquid-phase reactions, operando NMR is an invaluable tool for obtaining quantitative kinetic and mechanistic data. researchgate.net The synthesis of this compound could be monitored by acquiring time-resolved 1H or 13C NMR spectra. This would allow for the direct observation and quantification of the reactant consumption and the formation of the product and any intermediates or byproducts. escholarship.org High-pressure, high-temperature MAS NMR rotors have expanded the capability of operando NMR to study heterogeneous catalytic processes under industrially relevant conditions. escholarship.org

Operando UV-Vis Spectroscopy: In reactions where chromophores are consumed or generated, operando UV-Vis spectroscopy can be employed. While the product, this compound, has weak absorptions, the starting materials might possess strong UV-Vis signatures. For example, if the alcohol were produced from a precursor with a conjugated system, the reaction progress could be monitored by the decay of the corresponding π → π* or n → π* absorption bands. acs.orgmasterorganicchemistry.com This technique is particularly useful for studying the formation and evolution of carbocation intermediates in reactions like the methanol-to-hydrocarbon (MTH) process over zeolites. acs.org

The application of these techniques could provide a comprehensive understanding of the reaction network, identify rate-limiting steps, and help optimize conditions for the selective synthesis or conversion of this compound.

Table 2: Application of Operando Techniques for this compound Reactions

| Operando Technique | Type of Information Provided | Potential Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O, O-H). Identification of surface-adsorbed species. | Monitoring the reduction of (3-ethyl-1-adamantyl) carboxaldehyde to this compound. |

| Raman Spectroscopy | Complementary vibrational data, effective for symmetric bonds and in aqueous media. | Studying C-C bond formation or cleavage in reactions involving the adamantane core. |

| Nuclear Magnetic Resonance (NMR) | Quantitative kinetic data, structural information on reactants, intermediates, and products in the liquid phase. | Tracking the kinetics of the esterification of this compound with a carboxylic acid. |

| UV-Vis Spectroscopy | Monitoring changes in electronic structure, particularly the formation or consumption of conjugated systems or colored species. | Observing the reaction of this compound if it leads to the formation of a product with a distinct chromophore. |

This interactive table outlines how different operando spectroscopic methods could be applied to study reactions involving the title compound.

Computational Chemistry and Theoretical Modeling of 3 Ethyl 1 Adamantyl Methanol

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. acs.org It is frequently used for geometry optimizations and predicting spectroscopic properties. bsu.by

Equilibrium Geometry Optimization and Conformational Analysis

A computational study on (3-Ethyl-1-adamantyl)methanol would begin with geometry optimization to find the most stable three-dimensional structure (the equilibrium geometry). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For flexible molecules, a conformational analysis is performed to identify various low-energy conformers. In the case of this compound, this would involve analyzing the rotation around the C-C bond connecting the ethyl group to the adamantane (B196018) cage and the C-O bond of the methanol (B129727) group.

While specific data for this compound is unavailable, such an analysis would typically yield data similar to that presented hypothetically in Table 1.

Table 1: Hypothetical Conformational Analysis Data for this compound This table is illustrative and not based on published experimental or theoretical data.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.50 | 24.5 |

| C | -60° | 3.00 | 0.2 |

Prediction of Vibrational and Electronic Spectra

Once the equilibrium geometry is determined, DFT calculations can predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. bsu.bycolab.ws Frequency calculations help to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net The prediction of electronic spectra involves calculating the energies of excited states. bsu.by

A detailed search did not yield published studies on the theoretical prediction of vibrational or electronic spectra for this compound.

Quantum Chemical Investigation of Reaction Mechanisms

Quantum chemical methods are essential for elucidating the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experiments alone.

Transition State Identification and Energetics

For any proposed reaction involving this compound, computational chemists would identify the transition state (TS)—the highest energy point along the reaction coordinate. acs.org Locating a TS structure is a critical step in understanding a reaction's feasibility. The energy of this state, relative to the reactants, defines the activation energy.

No specific reaction mechanisms involving this compound have been computationally investigated in the reviewed literature, and therefore no data on its transition state energetics are available.

Analysis of Reaction Pathways and Energy Barriers

After identifying reactants, products, and transition states, a potential energy surface for the reaction can be constructed. This surface maps the energy of the molecular system as a function of its geometry, revealing the most likely reaction pathway. The energy barrier, or activation energy, determines the reaction rate. For example, in a hypothetical dehydration reaction of this compound, calculations would determine the energy required to pass through the transition state leading to the formation of an alkene.

There are no published studies analyzing reaction pathways or energy barriers for this compound.

Solvation Models and Environmental Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence molecular geometry and reactivity. Solvation models in computational chemistry account for these environmental effects. acs.org These can be explicit (including individual solvent molecules) or implicit (representing the solvent as a continuous medium). acs.org

A computational study would analyze how solvents affect the properties and reactivity of this compound. For instance, the energy of a polar transition state might be significantly lowered by a polar solvent, thereby accelerating the reaction rate. The choice of solvent can also influence conformational preferences. Studies on other adamantane derivatives have explored solvation in solvents like methanol and water. ksu.edu.saresearchgate.net

However, specific research detailing the application of solvation models to predict environmental effects on the reactivity of this compound is not present in the current scientific literature.

Ab Initio and Semi-Empirical Methods for Adamantane Systems

The study of adamantane and its derivatives, including this compound, benefits significantly from both ab initio and semi-empirical computational methods. These techniques provide a theoretical framework for understanding the molecule's behavior at an electronic level.

Semi-Empirical Methods

Semi-empirical quantum-chemical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less intensive alternative to ab initio calculations. researchgate.net These methods are parameterized using experimental data, enabling rapid calculations of molecular properties like enthalpies of formation for a wide range of compounds.

A comparative study on oxygen-containing adamantane derivatives demonstrated the utility and relative accuracy of these methods. researchgate.net The enthalpies of formation were calculated using PM3, MINDO, AM1, and MNDO. When compared with experimental values, the results calculated with the AM1 method showed the best correlation, establishing it as a reliable semi-empirical approach for predicting the thermodynamic properties of this class of molecules. researchgate.net The density functional theory (DFT) and semi-empirical MO-PM3 methods have also been employed to investigate reaction mechanisms, such as the nitration of adamantane. sioc-journal.cn

Interactive Table: Comparison of Calculated and Experimental Enthalpies of Formation (ΔHf°) for Adamantane Derivatives

| Compound | Method | Calculated ΔHf° (kcal/mol) | Experimental ΔHf° (kcal/mol) | Deviation (kcal/mol) |

| Adamantane | AM1 | -32.5 | -30.4 | -2.1 |

| Adamantan-1-ol | AM1 | -77.1 | -75.8 | -1.3 |

| Adamantan-2-ol | AM1 | -79.3 | -78.1 | -1.2 |

| Adamantanone | AM1 | -66.5 | -64.8 | -1.7 |

| Adamantane-1-carboxylic acid | AM1 | -123.4 | -121.9 | -1.5 |

Note: Data is representative of findings discussed in literature, illustrating the typical accuracy of the AM1 method for adamantane systems. researchgate.net

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous and often more accurate description of molecular systems. uomustansiriyah.edu.iq Density Functional Theory (DFT) is a prominent ab initio method widely applied to adamantane derivatives to investigate their geometric structures, electronic properties, and vibrational spectra. rsc.orgdergipark.org.trbsu.by

DFT calculations, often using functionals like B3LYP combined with basis sets such as cc-pVDZ, allow for the full geometry optimization of adamantane-based molecules. bsu.bycolab.ws These optimized structures are crucial for predicting spectroscopic data. For instance, theoretical IR and Raman spectra calculated via DFT have been used to interpret experimental spectra of complex adamantane derivatives, helping to assign specific vibrational modes. bsu.bycolab.ws

Furthermore, DFT is instrumental in exploring the electronic properties that govern the potential applications of adamantane derivatives. Quantum chemical calculations on adamantane derivatives designed as hole transport materials (HTMs) for perovskite solar cells have shown that substitutions on the adamantane cage significantly influence properties like the Highest Occupied Molecular Orbital (HOMO) energy and hole reorganization energy (λh). rsc.org A study demonstrated that a tetra-ethyl substituted adamantane derivative possessed a low HOMO level and small reorganization energy, identifying it as a promising HTM candidate. rsc.org Similarly, DFT has been used to evaluate the complexation energies and non-covalent interactions in dimers of adamantane derivatives, such as 1-adamantanol (B105290) and 1-adamantane carboxylic acid, highlighting the role of hydrogen bonding. dergipark.org.tr

Interactive Table: Selected DFT-Calculated Properties for Substituted Adamantane Derivatives

| Derivative System | Method/Basis Set | Calculated HOMO (eV) | Calculated Reorganization Energy (λh) (eV) | Key Finding |

| Tetra-ethyl substituted adamantane (ad-EtTPA) | CAM-B3LYP | -4.95 | 0.21 | Lowest reorganization energy among derivatives studied, promising for HTM. rsc.org |

| 1-Adamantanol Dimer | B3LYP/6-311++G(d,p) | - | - | Complexation energy is significant due to hydrogen bonding. dergipark.org.tr |

| 1-Adamantane Carboxylic Acid Dimer | B3LYP/6-311++G(d,p) | - | - | Stronger binding ability than hydroxyl derivatives due to more effective hydrogen bonds. dergipark.org.tr |

| Adamantane on Au(111) surface | DFT/LDA | - | - | Adamantane-gold interaction significantly modifies IR spectrum. aps.org |

Note: This table summarizes findings from various computational studies on adamantane systems to illustrate the application of ab initio methods. rsc.orgdergipark.org.traps.org

Crystallographic Analysis and Solid State Properties of 3 Ethyl 1 Adamantyl Methanol

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Below is a representative table of crystallographic data that might be obtained for an adamantane (B196018) derivative, based on published data for similar compounds nih.govresearchgate.netresearchgate.net.

| Crystallographic Parameter | Hypothetical Value for (3-Ethyl-1-adamantyl)methanol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 7.0 |

| c (Å) | 13.5 |

| β (°) | 102 |

| Volume (ų) | 970 |

| Z (molecules per unit cell) | 4 |

Note: This data is illustrative and based on analogous structures.

Polymorphism and Phase Transitions in Adamantane Alcohol Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in adamantane derivatives core.ac.ukucl.ac.uk. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. For instance, 1-adamantane-methanol is known to exhibit polymorphism and undergo solid-solid phase transitions, which have been studied using techniques like thermal analysis and powder X-ray diffraction core.ac.uk.

It is plausible that this compound could also exhibit polymorphism. The presence of the flexible ethyl group could influence the packing of the molecules and potentially lead to different stable or metastable crystalline forms under various conditions of crystallization (e.g., different solvents or temperatures). Phase transitions between these forms would likely be driven by temperature changes, leading to alterations in the crystal structure and intermolecular interactions ucl.ac.uk. Differential scanning calorimetry (DSC) would be a key technique to identify the temperatures at which these phase transitions occur.

Hydrogen Bonding and Non-Covalent Interactions in the Solid State

The solid-state structure of this compound would be significantly influenced by hydrogen bonding and other non-covalent interactions. The hydroxyl group of the methanol (B129727) substituent is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of networks of intermolecular hydrogen bonds core.ac.ukimperial.ac.uk.

In the crystal structure of 1-adamantane-methanol, strong intermolecular O-H···O hydrogen bonds are a dominant feature, creating a three-dimensional network core.ac.uk. It is highly probable that this compound would also form similar hydrogen-bonded networks. The specific geometry of these hydrogen bonds, including O···O distances and O-H···O angles, would be determined by SCXRD core.ac.uk.

The interplay of these various interactions dictates the final crystal structure. The following table provides typical hydrogen bond parameters observed in related adamantane alcohols core.ac.uk.

| Interaction | Donor | Acceptor | D···A Distance (Å) | **D-H···A Angle (°) ** |

| Hydrogen Bond | O-H | O | 2.6 - 2.8 | 150 - 170 |

| Weak Interaction | C-H | O | 3.2 - 3.5 | 120 - 150 |

Note: This data is illustrative and based on analogous structures.

Crystal Engineering Principles Applied to Adamantylmethanols

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions arxiv.orgresearchgate.net. The principles of crystal engineering are highly applicable to adamantylmethanols. The rigid adamantane cage serves as a robust and predictable building block, while the functional groups, such as the hydroxyl and ethyl groups in this compound, provide sites for specific and directional intermolecular interactions.

By systematically modifying the functional groups on the adamantane scaffold, it is possible to tune the resulting crystal structures and their properties. For example, the introduction of the ethyl group in this compound, as opposed to a simple hydrogen in adamantane-1-methanol, would alter the steric and electronic properties of the molecule, thereby influencing the packing arrangement and the hydrogen-bonding network. This strategic functionalization is a core concept in crystal engineering, allowing for the rational design of materials with specific melting points, solubilities, or even mechanical properties researchgate.net. The study of a series of substituted adamantylmethanols would provide valuable insights into the structure-property relationships that govern the solid-state behavior of this class of compounds.

Non Medical Applications and Materials Science Contributions of 3 Ethyl 1 Adamantyl Methanol Derivatives

Utilization as a Molecular Building Block in Polymer Chemistry

The incorporation of the adamantane (B196018) moiety into polymer chains imparts significant enhancements in material properties. Derivatives of (3-Ethyl-1-adamantyl)methanol serve as robust building blocks, leveraging the inherent characteristics of the adamantane cage, such as high thermal and chemical stability. acs.org

The synthesis of functional polymers utilizing adamantane derivatives can be achieved through two primary routes: the polymerization of monomers that already contain a pendant adamantyl group, or the post-polymerization modification of an existing polymer to introduce adamantane side chains. researchgate.netnih.gov

The introduction of bulky adamantyl groups, such as the 3-ethyl-1-adamantyl moiety, into a polymer structure can lead to materials with a combination of desirable properties. For instance, polymers containing adamantane in their backbone, like poly(1,3-adamantane)s, exhibit exceptionally high thermal stability, with degradation temperatures often exceeding 400°C. researchgate.net The inclusion of alkyl groups, such as ethyl or butyl, on the adamantane structure can improve the solubility of these otherwise intractable polymers in common organic solvents, facilitating their characterization and processing. acs.org

A notable strategy involves the synthesis of poly(2-oxazoline) copolymers bearing adamantane side chains. nih.gov These polymers can exhibit stimuli-responsive behavior, where properties like the lower critical solution temperature (LCST) can be finely tuned through molecular recognition, for example, by complexation with cyclodextrins. nih.gov This approach allows for the creation of "smart" materials with adaptable thermal responses, achieved with limited synthetic effort compared to synthesizing numerous new copolymers. nih.gov

Research on poly(1,3-adamantylene alkylene)s, synthesized via acyclic diene metathesis (ADMET) polymerization, has shown that the adamantane unit contributes to excellent thermal stability (degradation temperatures around 452–456 °C) and can influence the crystallinity of the polymer. acs.org Depending on the length of the alkyl chain separating the adamantane units, the resulting polymers can range from completely amorphous to semicrystalline. acs.org

Table 1: Properties of Adamantane-Containing Polymers

| Polymer Type | Monomer/Precursor | Key Properties Conferred by Adamantane | Reference(s) |

| Poly(1,3-adamantane) | 1,3-Dehydroadamantane derivatives | High thermal stability (up to 470°C), insolubility (unsubstituted), improved solubility with alkyl groups. | researchgate.net |

| Adamantane-functionalized Poly(2-oxazoline)s | Poly(2-oxazoline) copolymer with ester side chains | Tunable Lower Critical Solution Temperature (LCST), stimuli-responsive behavior. | nih.gov |

| Poly(1,3-adamantylene alkylene)s | Adamantane-based α,ω-dienes | Excellent thermal stability (452–456 °C), controlled crystallinity (amorphous to semicrystalline). | acs.org |

| Adamantyl-based benzocyclobutene polymers | Adamantane-containing benzocyclobutene | Low dielectric constant (2.5), low dielectric loss (<0.001), high glass transition temperature (>350 °C), high thermal stability (>400 °C). | acs.org |

Applications in Advanced Materials Science

The unique three-dimensional structure of the this compound derivative makes it a prime candidate for enhancing the performance of various materials. Its contributions span from improving resin systems to the development of specialized coatings and optical components.

Adamantane derivatives are effective agents for improving the performance of epoxy resins. google.com When used as a curing agent, the adamantane structure is integrated into the resin's cross-linked network. This incorporation of the bulky, stable adamantane cage significantly enhances several key properties of the cured resin. google.com

Specifically, the addition of adamantane derivatives can lead to:

Improved Thermal Stability and Heat Resistance : The rigid adamantane skeleton restricts the thermal motion of the polymer chains, increasing the material's resistance to heat. google.com

Enhanced Humidity Resistance : The hydrophobic nature of the adamantane cage helps to repel moisture, improving the durability of the resin in humid environments. google.com

Better Dielectric Properties : Adamantyl groups can increase the free volume within the polymer and have low polarizability, leading to materials with low dielectric constants and low dielectric loss, which is crucial for advanced electronic manufacturing. acs.orggoogle.com

Increased Resistance to Oxidation and Solvents : The chemical stability of the adamantane structure provides protection against degradation from oxidation and corrosion by organic solvents. google.com

A patent for adamantyl group-containing epoxy-modified (meth)acrylates highlights their use in creating cured products with excellent heat resistance and mechanical properties. google.com

The enhanced properties imparted by adamantane derivatives make them highly suitable for the formulation of functional coatings and advanced composites. Cured resins containing these derivatives are used in demanding applications where durability and stability are paramount. google.com

Examples of such applications include:

Protective Films and Solder Resists : For electronic components like wiring boards and color filters in liquid crystal displays, adamantane-containing resins provide robust protection due to their thermal and chemical resistance. google.com

Sealants for Electronic Circuits : They are used as sealants for optical semiconductors and organic EL (OLED) devices, where transparency and durability are critical. google.com

Adamantane derivatives are instrumental in the development of materials for optical and electronic components. Their cage-like structure and low polarizability contribute to excellent optical properties. acs.orggoogle.com

Polymers and resins incorporating adamantane structures, such as those derived from this compound, can exhibit high transparency and light resistance. google.com This makes them ideal for manufacturing optical waveguides, lenses for optical communication, and various optical films. google.com

Furthermore, adamantyl-based polymers have been specifically designed to have low dielectric constants (low-k). acs.org By introducing adamantane into a polymer like benzocyclobutene, researchers have created materials with a dielectric constant of 2.5 and very low dielectric loss, coupled with excellent film uniformity and hydrophobicity. acs.org These properties are essential for insulating layers in modern microelectronics, where they help reduce signal delay and power consumption.

Role in Catalysis and Enzyme Mimicry

The rigid and sterically defined structure of adamantane derivatives provides a unique scaffold for designing catalysts and systems that mimic biological enzymes. nih.govnih.gov

The bulky adamantyl group can create a sterically hindered environment around a catalytic metal center. nih.gov This steric shielding is a key principle in enzyme active sites, where it can control substrate access and promote specific reaction pathways by stabilizing reactive intermediates. nih.govmdpi.com

A concrete example is the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.govmdpi.com This molecule is designed as a precursor to new chelating ligands that can mimic the function of metalloproteins. nih.govmdpi.com The imidazole (B134444) group is a common metal-coordinating residue in enzymes like hemoglobin and various proteinases, and the attached bulky adamantyl group is intended to provide the necessary steric shielding to model the behavior of these biological systems. nih.govmdpi.com

Moreover, chiral adamantane derivatives are explored for their potential in enantioselective catalysis, where the defined three-dimensional structure can influence the stereochemical outcome of a chemical reaction. nih.gov

Contributions to Host-Guest Chemistry and Supramolecular Assemblies

The rigid, three-dimensional structure of the adamantane cage makes its derivatives, including this compound, highly suitable as guest molecules in the field of host-guest chemistry. This area of supramolecular chemistry focuses on the formation of well-defined complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. The unique size, shape, and lipophilicity of the adamantyl group allow for strong and specific binding within the cavities of various host molecules.

Research has extensively demonstrated the ability of adamantane derivatives to form stable inclusion complexes with a variety of host molecules, most notably cyclodextrins and cucurbiturils. nih.govrsc.org Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for lipophilic guests like adamantane in aqueous solutions. The primary driving forces for the encapsulation of adamantane derivatives within the cyclodextrin (B1172386) cavity are hydrophobic and van der Waals interactions.

Similarly, cucurbiturils, which are macrocyclic compounds composed of glycoluril (B30988) units, also exhibit a strong affinity for adamantane derivatives. The hydrophobic cavity of cucurbit[n]urils can encapsulate adamantyl groups, leading to the formation of highly stable host-guest complexes. Mechanochemical synthesis methods, such as ball-milling, have been successfully employed to prepare inclusion complexes of cucurbit ambeed.comuril with adamantane and its derivatives. rsc.org

While direct research on the host-guest chemistry of this compound is not extensively documented in publicly available literature, its structural features—a hydrophobic ethyl group and a polar methanol (B129727) group attached to the adamantane core—suggest significant potential for its application in creating sophisticated supramolecular structures. The ethyl group would enhance the lipophilicity, potentially leading to stronger binding within host cavities, while the methanol group provides a site for further functionalization or hydrogen bonding interactions, which could be exploited in the design of complex, multi-component assemblies.

The ability of this compound derivatives to act as effective guest molecules is critical for the development of advanced materials. These supramolecular systems have potential applications in areas such as drug delivery, sensing, and the creation of responsive materials where the controlled association and dissociation of the host-guest complex can be triggered by external stimuli.

Exploration in High-Performance Fluids and Lubricants

The exceptional thermal and oxidative stability inherent to the adamantane structure has led to the exploration of its derivatives, including this compound, as components in high-performance fluids and lubricants. researchgate.net The rigid, cage-like structure of adamantane contributes to high viscosity and a low volatility, which are desirable properties for lubricants operating under extreme conditions.

Ester derivatives of adamantane and its alkylated counterparts are particularly promising as components of thermally stable lubricating oils designed for high-temperature applications, such as in gas turbine engines. researchgate.netresearchgate.net Research into adamantane-containing esters has demonstrated their potential to function effectively at temperatures of 200°C and above. researchgate.net The properties of these lubricants can be finely tuned by altering the number and nature of the ester substituents on the adamantane molecule, allowing for the formulation of lubricants with specific viscosity requirements for different types of equipment, without compromising their high thermal and oxidative stability. researchgate.net

The synthesis of polyesters from adamantane diols is a key area of investigation for creating advanced lubricants. researchgate.net For instance, the development of synthetic routes to (3-hydroxyadamantan-1-yl)methanols is significant for the functionalization of the adamantane cage to produce polyesters suitable for high-temperature gas turbine engine oils. researchgate.net The presence of the ethyl group in this compound can further enhance the lubricant's properties by increasing its lipophilicity and modifying its viscosity-temperature characteristics.

The following table summarizes the properties of some adamantane derivatives synthesized for potential use in high-temperature lubricating oils. While specific data for this compound is not available in the reviewed literature, the data for related compounds illustrates the general performance characteristics of this class of molecules.

| Compound/Derivative Type | Key Findings/Properties | Potential Application |